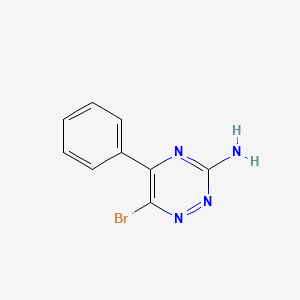

6-Bromo-5-phenyl-1,2,4-triazin-3-amine

説明

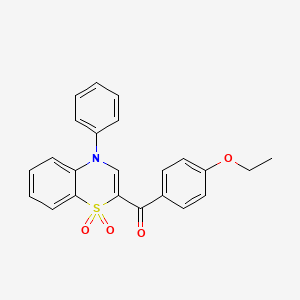

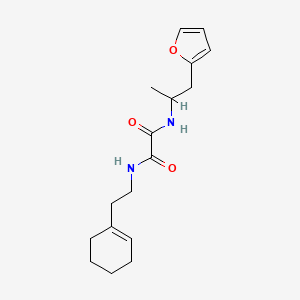

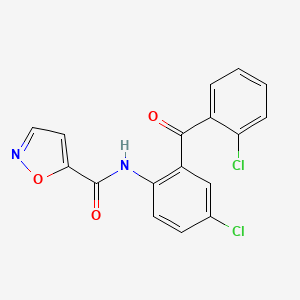

“6-Bromo-5-phenyl-1,2,4-triazin-3-amine” is a derivative of 1,2,4-triazine, a heterocyclic compound . Triazines are significant moieties in biologically important molecules . They are known for their rich nitrogen content, high chemical stability, and the heteroatom effect (HAE), which leads to various practical applications .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, involves various synthetic routes. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-phenyl-1,2,4-triazin-3-amine” is characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . This structure is analogous to the benzene ring but with three carbons replaced by nitrogens .

Chemical Reactions Analysis

Triazines, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, undergo a variety of organic transformations. These include electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

科学的研究の応用

Chemical Reactions and Synthesis

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a versatile compound used in various chemical reactions and synthesis processes. The compound undergoes amination reactions, forming 3-amino-1,2,4-triazines, and sometimes yields by-products such as ring-contracted products and dimers. These reactions are influenced by the character of the leaving group, and the amination can follow different mechanisms depending on this character (Rykowski & Plas, 1982). Additionally, 6-Bromo-5-phenyl-1,2,4-triazin-3-amine can participate in reactions with diazomethane, amines, and various bromoacetates, leading to N-methylation or the formation of N-substituted-amino-triazines (Mansour & Ibrahim, 1973).

Detection of Explosives and Small Molecules

6-Bromo-5-phenyl-1,2,4-triazin-3-amine derivatives, when incorporated into luminescent covalent-organic polymers (COPs), show great potential in detecting nitroaromatic explosives and small organic molecules. These COPs exhibit high sensitivity, fast response times, and high selectivity for detecting substances like picric acid (PA) and 2,4,6-trinitrotoluene (TNT) at low concentrations (Xiang & Cao, 2012).

Heterocyclic Chemistry and Molecular Structure

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is central to the study of heterocyclic chemistry. Its derivatives are synthesized and investigated for their molecular structures, leading to insights into intermolecular interactions and electronic properties. This synthesis involves various heterocyclic components, like pyrazole, piperidine, and aniline moieties, and employs methods like X-ray crystallography, Hirshfeld, and DFT calculations to understand the molecular packing and interactions within these compounds (Shawish et al., 2021).

Material Science and Polymer Synthesis

In the field of material science, derivatives of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine are used in the synthesis of novel thermally stable and organosoluble aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These polymers demonstrate high glass transitions, excellent thermal stability, and are suitable for creating materials with desirable mechanical properties like tensile strength and elongation at break (Yu et al., 2012).

Safety and Hazards

In case of exposure, it is recommended to flush the eyes by separating the eyelids with fingers if it comes into contact with the eyes. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

将来の方向性

Triazines, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably bioactive . Therefore, they hold great potential for future research and applications in various fields, including medicine and chemical biology .

特性

IUPAC Name |

6-bromo-5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABPGYKVQWCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-phenyl-1,2,4-triazin-3-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)